Calcium octanoate

Description

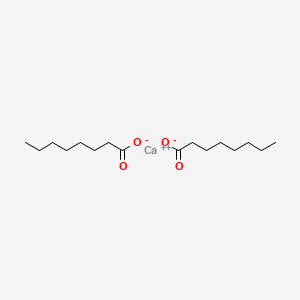

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2191-10-8 |

|---|---|

Molecular Formula |

C16H30CaO4 |

Molecular Weight |

326.48 g/mol |

IUPAC Name |

calcium;octanoate |

InChI |

InChI=1S/2C8H16O2.Ca/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |

InChI Key |

NDWWLJQHOLSEHX-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ca+2] |

Related CAS |

124-07-2 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Octanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of calcium octanoate (B1194180). The document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound. It includes a summary of its quantitative properties in tabular format, detailed experimental protocols for its synthesis and characterization, and visualizations of relevant processes and concepts.

Introduction

Calcium octanoate, also known as calcium caprylate, is the calcium salt of octanoic acid. Its chemical formula is C₁₆H₃₀CaO₄.[1] It is a white to off-white powder with a variety of applications, including as a stabilizer, emulsifier, and anti-caking agent in the food and pharmaceutical industries.[2] In industrial applications, it is used as a drier for paints and coatings and as a catalyst. A thorough understanding of its physical and chemical properties is essential for its effective application and for the development of new formulations and processes.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are critical for determining its behavior in various physical processes and formulations.

| Property | Value | References |

| Molecular Formula | C₁₆H₃₀CaO₄ | [1] |

| Molecular Weight | 326.48 g/mol | [1] |

| Appearance | White to off-white powder | [2][3] |

| Melting Point | 238 °C | [2][3] |

| Boiling Point | Not available | [2][3] |

| Density | Approximately 1.18 g/cm³ | [2][3][4] |

| Solubility in Water | Insoluble | |

| Solubility in Organic Solvents | Soluble in organic solvents | |

| Solubility in Ethanol | Data not available | |

| Solubility in Methanol | Data not available |

Chemical Properties

This compound exhibits chemical properties typical of a metallic salt of a fatty acid. Its reactivity and stability are important considerations in its handling, storage, and application.

| Property | Description | References |

| Stability | Stable under ordinary conditions of use and storage. | [3] |

| Incompatibilities | Strong oxidizing agents. | [3] |

| Hazardous Decomposition Products | Upon heating, it may emit fumes, calcium oxide, carbon dioxide, and carbon monoxide. | [3] |

| Hazardous Polymerization | Will not occur. | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of octanoic acid with a calcium salt, such as calcium carbonate or calcium hydroxide. The following protocol is based on a method described in the patent literature.[5][6]

Materials:

-

n-Octanoic acid

-

Calcium carbonate (CaCO₃)

-

Deionized water

-

Three-neck round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add n-octanoic acid and calcium carbonate in a 2:1 molar ratio.

-

Add a sufficient amount of deionized water to form a stirrable slurry.

-

Heat the mixture to reflux (approximately 100 °C) with constant stirring. The reaction is typically carried out for several hours (e.g., 5 hours) to ensure complete reaction.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to separate the solid product from the aqueous phase.

-

Wash the solid product with deionized water to remove any unreacted starting materials and water-soluble byproducts.

-

Dry the crude product in an oven at a suitable temperature (e.g., 80-100 °C) to remove water. The resulting solid is a mixture of this compound and any excess calcium carbonate.

-

To purify the this compound, suspend the dried solid in dichloromethane. This compound is soluble in dichloromethane, while calcium carbonate is not.

-

Stir the suspension at room temperature for a period of time (e.g., 30 minutes) to dissolve the this compound.

-

Filter the suspension to remove the insoluble calcium carbonate.

-

Collect the filtrate, which contains the dissolved this compound.

-

Remove the dichloromethane from the filtrate using a rotary evaporator to obtain the purified this compound as a white solid.

Determination of Physical and Chemical Properties

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (one end sealed)

-

Mortar and pestle

Procedure:

-

Finely powder a small amount of dry this compound using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of approximately 10-15 °C per minute to quickly approach the expected melting point.

-

Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

The density of the powdered this compound can be determined using a gas pycnometer, which measures the true density of a solid by displacing a gas (typically helium).

Apparatus:

-

Gas pycnometer

-

Analytical balance

Procedure:

-

Weigh a clean, dry sample cell of the gas pycnometer.

-

Add a known mass of the this compound powder to the sample cell.

-

Place the sample cell in the analysis chamber of the gas pycnometer.

-

Follow the instrument's instructions to purge the chamber with helium gas and perform the volume measurement. The instrument will automatically calculate the volume of the powder by measuring the pressure change of the helium gas as it expands into a reference chamber.

-

The density is calculated by dividing the mass of the sample by the measured volume.

-

Repeat the measurement several times to ensure accuracy and precision.

FT-IR spectroscopy is used to identify the functional groups present in this compound.

Apparatus:

-

FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory

-

Spatula

Procedure:

-

Ensure the ATR crystal of the FT-IR spectrometer is clean.

-

Record a background spectrum.

-

Place a small amount of the this compound powder directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the infrared spectrum of the sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Clean the ATR crystal after the measurement.

-

Analyze the resulting spectrum to identify characteristic absorption bands. Key expected peaks include those for the carboxylate group (asymmetric and symmetric stretches) and C-H stretches of the alkyl chains.

Obtaining high-resolution NMR spectra of this compound can be challenging due to the presence of the quadrupolar ⁴³Ca nucleus and the ionic nature of the compound, which can lead to broad signals in solution-state NMR. Solid-state NMR would be a more suitable technique for detailed structural analysis. A detailed experimental protocol for NMR is highly dependent on the available instrumentation and the specific structural information desired.

Signaling Pathways

As a simple metallic soap, this compound is not known to be directly involved in specific biological signaling pathways in the manner of a targeted drug molecule. Its biological effects are more likely related to the general properties of calcium and octanoate ions upon dissociation, or its physical properties as a salt.

However, calcium ions (Ca²⁺) are ubiquitous second messengers in a vast array of cellular signaling pathways, regulating processes such as muscle contraction, neurotransmission, and gene expression. An external source of calcium, such as this compound, could potentially influence these pathways by altering intracellular or extracellular calcium concentrations.

The diagram below illustrates a generalized calcium signaling pathway, which is not specific to this compound but demonstrates the central role of calcium ions in cellular communication.

Conclusion

References

- 1. This compound | C16H30CaO4 | CID 16610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Calcium caprylate, this compound, Calcium octoate Manufacturers [mubychem.com]

- 3. ammol.org [ammol.org]

- 4. nbinno.com [nbinno.com]

- 5. A kind of synthetic method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN110437057B - Synthesis method of calcium n-octoate - Google Patents [patents.google.com]

A Technical Guide to the Laboratory Synthesis of Calcium Octanoate via Metathesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of calcium octanoate (B1194180) for laboratory applications, focusing on the metathesis, or double displacement, reaction. This method offers a straightforward and controllable route to produce this versatile calcium soap, which finds applications as a lubricant, stabilizer, and emulsifying agent.

Introduction

Calcium octanoate, the calcium salt of octanoic acid, is a metallic soap with the chemical formula Ca(C₈H₁₅O₂)₂. Its synthesis is crucial for various research and development applications. While several synthetic routes exist, including the direct reaction of octanoic acid with a calcium base, the metathesis pathway provides a high-yield precipitation method that is well-suited for laboratory-scale production. This method typically involves a two-step process: the saponification of octanoic acid to form a soluble alkali salt, followed by a precipitation reaction with a soluble calcium salt.

Chemical Pathway: Metathesis Reaction

The synthesis of this compound via metathesis is fundamentally a double displacement reaction. The overall process can be summarized in two key stages:

-

Saponification: Octanoic acid is neutralized with a strong base, such as sodium hydroxide (B78521), to form a water-soluble salt, sodium octanoate.

-

Metathesis/Precipitation: The aqueous solution of sodium octanoate is then treated with a solution of a soluble calcium salt, typically calcium chloride. This results in the precipitation of the water-insoluble this compound, leaving a soluble sodium salt in the aqueous phase.

The diagram below illustrates the chemical transformation.

Caption: Metathesis reaction for this compound synthesis.

Experimental Protocol

This section details the laboratory procedure for the synthesis of this compound. The protocol is divided into two main parts: the preparation of sodium octanoate and the subsequent metathesis reaction.

Materials and Equipment

-

Reagents:

-

Octanoic Acid (C₈H₁₆O₂)

-

Sodium Hydroxide (NaOH)

-

Calcium Chloride (CaCl₂)

-

Deionized Water

-

-

Equipment:

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

-

pH meter or pH indicator strips

-

Detailed Methodology

The following workflow outlines the key steps in the synthesis process.

Caption: Experimental workflow for this compound synthesis.

Step 1: Preparation of Sodium Octanoate Solution

-

Prepare a 10% (w/v) aqueous solution of sodium hydroxide. For example, dissolve 10 g of NaOH pellets in 90 mL of deionized water in a beaker, allowing the solution to cool.

-

In a separate larger beaker, place a stoichiometric amount of octanoic acid. The molar ratio of octanoic acid to NaOH should be 1:1.

-

Slowly add the NaOH solution to the octanoic acid while stirring continuously with a magnetic stirrer. The reaction is exothermic.

-

Gently heat the mixture to approximately 70-80°C and continue stirring until all the octanoic acid has reacted to form a clear, homogeneous solution of sodium octanoate.[1]

Step 2: Preparation of Calcium Chloride Solution

-

Prepare a 30% (w/v) aqueous solution of calcium chloride. For example, dissolve 30 g of CaCl₂ in 70 mL of deionized water.

-

Ensure the calcium chloride is fully dissolved.

Step 3: Metathesis and Precipitation

-

While vigorously stirring the warm sodium octanoate solution, slowly add the calcium chloride solution. The stoichiometric molar ratio of sodium octanoate to calcium chloride should be 2:1. An instantaneous white precipitate of this compound will form.[1]

-

After the addition is complete, continue to stir the mixture for 1-2 hours to ensure the reaction goes to completion and to facilitate particle growth.[1]

Step 4: Isolation and Purification

-

Isolate the white precipitate by vacuum filtration using a Buchner funnel.

-

Wash the filter cake several times with warm deionized water to remove the soluble sodium chloride byproduct and any unreacted starting materials.

-

Continue washing until the filtrate shows a negative test for chloride ions (e.g., using a silver nitrate (B79036) solution).

Step 5: Drying

-

Carefully transfer the filter cake to a watch glass or drying dish.

-

Dry the this compound in an oven at 80-100°C until a constant weight is achieved.

-

The final product should be a fine, white powder.

Data Presentation

The following tables summarize the key quantitative parameters for the synthesis of this compound via metathesis.

Table 1: Reactant Stoichiometry and Concentrations

| Parameter | Value | Notes |

| Saponification | ||

| Octanoic Acid : NaOH | 1 : 1 (molar ratio) | Ensures complete neutralization of the fatty acid. |

| NaOH Solution | 10% (w/v) | A commonly used concentration for saponification.[1] |

| Metathesis | ||

| Sodium Octanoate : CaCl₂ | 2 : 1 (molar ratio) | Based on the stoichiometry of the double displacement reaction. |

| CaCl₂ Solution | 30% (w/v) | A suitable concentration to induce precipitation.[1] |

Table 2: Reaction Conditions and Expected Outcome

| Parameter | Value | Rationale |

| Saponification Temp. | 70 - 80 °C | Facilitates the reaction between the fatty acid and base.[1] |

| Precipitation Temp. | 70 - 80 °C | Performed on the warm sodium octanoate solution. |

| Reaction Time | 1 - 2 hours (post-precipitation) | Allows for complete reaction and particle agglomeration.[1] |

| Drying Temp. | 80 - 100 °C | Removes residual water without decomposing the product. |

| Expected Yield | > 90% | Precipitation reactions typically proceed with high yields. |

| Appearance | White, fine powder | The characteristic appearance of pure this compound. |

Safety Considerations

-

Handle sodium hydroxide with care as it is corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The saponification reaction is exothermic; add the sodium hydroxide solution slowly to control the temperature rise.

-

Perform all procedures in a well-ventilated laboratory or under a fume hood.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Calcium Octanoate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of calcium octanoate (B1194180) monohydrate. Due to the absence of a complete single-crystal X-ray diffraction study for calcium octanoate monohydrate in the published literature, this guide presents a structural model based on the well-documented isostructural series of homologous calcium carboxylate monohydrates. The methodologies for synthesis, powder X-ray diffraction, and thermal analysis are detailed to facilitate further research and characterization of this compound.

Proposed Crystal Structure

This compound monohydrate is proposed to be a member of an isostructural series of calcium n-alkanoate monohydrates. Studies on calcium propionate, butyrate, valerate, and caproate monohydrates have demonstrated that they crystallize in the monoclinic system with the space group P2₁/a[1]. This structural trend is also observed in calcium stearate (B1226849) monohydrate, suggesting a consistent layered structure for this class of compounds[1].

The crystal structure consists of layers of calcium ions coordinated by the carboxylate groups of the octanoate anions and water molecules. The aliphatic chains of the octanoate molecules are extended and interdigitated. The unit cell parameter a increases linearly with the number of carbon atoms in the alkyl chain, while the b and c parameters remain nearly constant, which is indicative of a stacked layer structure[1].

Based on the linear relationship between the a parameter and the length of the alkyl chain in the isostructural series, the unit cell parameters for this compound monohydrate (C₈) are extrapolated from the known data of shorter-chain calcium carboxylate monohydrates. The predicted data are summarized in Table 1.

Table 1: Predicted Crystallographic Data for this compound Monohydrate

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | ~27.0 |

| b (Å) | ~6.8 |

| c (Å) | ~5.9 |

| β (°) | ~95 |

| Volume (ų) | ~1080 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.15 |

Note: These values are estimations based on the homologous series and require experimental verification.

Experimental Protocols

A straightforward method for the synthesis of this compound monohydrate involves the reaction of octanoic acid with a calcium salt, such as calcium hydroxide (B78521) or calcium carbonate, in an aqueous solution.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound monohydrate.

Detailed Protocol:

-

Reaction Setup: In a beaker, dissolve a stoichiometric amount of octanoic acid in a minimal amount of a suitable solvent, such as ethanol, if necessary. In a separate beaker, prepare a slurry of calcium hydroxide in deionized water.

-

Mixing and Reaction: Slowly add the octanoic acid solution to the calcium hydroxide slurry with constant stirring. Heat the mixture to approximately 60-80 °C to facilitate the reaction. The reaction mixture will become a clear solution or a fine suspension.

-

Crystallization: Allow the solution to cool slowly to room temperature. This compound monohydrate will precipitate out of the solution as a white solid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the crystals with cold deionized water to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the purified crystals under vacuum at room temperature to obtain the final product.

PXRD is the primary technique for verifying the crystal structure and phase purity of the synthesized this compound monohydrate.

Experimental Workflow for PXRD Analysis

Caption: Workflow for powder X-ray diffraction (PXRD) analysis.

Detailed Protocol:

-

Sample Preparation: The synthesized this compound monohydrate crystals are finely ground to a homogenous powder using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Data Collection: The powder is mounted on a low-background sample holder. The PXRD pattern is collected using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). A typical scan range would be from 2° to 60° in 2θ with a step size of 0.02°.

-

Data Analysis:

-

Phase Identification: The experimental diffraction pattern is compared with entries in crystallographic databases (e.g., ICDD) to identify the crystalline phases present.

-

Unit Cell Indexing: The positions of the diffraction peaks are used to determine the unit cell parameters (a, b, c, β) and the crystal system.

-

Structure Refinement: Rietveld refinement is performed to refine the atomic positions and other structural parameters against the experimental data, assuming the P2₁/a space group as a starting model.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine the water content and to study the thermal decomposition behavior of this compound monohydrate.

Logical Flow for Thermal Analysis

Caption: Logical flow of thermal analysis (TGA/DSC).

Detailed Protocol:

-

Instrumentation: A simultaneous TGA/DSC instrument is used for the analysis.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Experimental Conditions: The sample is heated from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere, such as nitrogen, to prevent oxidative decomposition.

-

Data Interpretation:

-

TGA: The weight loss corresponding to the removal of one water molecule per formula unit is expected at temperatures typically below 200 °C. Further weight loss at higher temperatures corresponds to the decomposition of the anhydrous salt.

-

DSC: An endothermic peak in the DSC curve will correspond to the dehydration process. Subsequent endothermic or exothermic peaks will indicate phase transitions or decomposition of the anhydrous salt.

-

Data Presentation

The following tables summarize the expected quantitative data from the analysis of this compound monohydrate, based on the isostructural series.

Table 2: Expected Thermal Analysis Data for this compound Monohydrate

| Thermal Event | Technique | Expected Observation |

| Dehydration | TGA | Weight loss corresponding to one mole of H₂O per mole of salt. |

| Dehydration | DSC | Endothermic peak (typically 100-150 °C). |

| Decomposition | TGA | Multi-step weight loss at higher temperatures. |

| Decomposition | DSC | Complex endo- and exothermic peaks. |

| Final Residue | TGA | Stable residue, likely calcium carbonate or calcium oxide. |

Conclusion

While a definitive single-crystal structure of this compound monohydrate is yet to be reported, a robust structural model can be proposed based on the consistent crystallographic data of its homologous series. The experimental protocols detailed in this guide provide a clear pathway for the synthesis and comprehensive characterization of this compound. Further research, particularly single-crystal X-ray diffraction, is necessary to validate the proposed model and to provide a more detailed understanding of its solid-state properties, which is crucial for its applications in research and drug development.

References

Spectroscopic Characterization of Synthesized Calcium Octanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize synthesized calcium octanoate (B1194180). It details the synthesis of this important metallic soap and the analytical techniques for its structural and compositional verification, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction (XRD). This document is intended to serve as a practical resource for professionals in research and drug development.

Synthesis of Calcium Octanoate

This compound is typically synthesized through a straightforward metathesis reaction involving a soluble calcium salt and an alkali metal octanoate, or by the direct reaction of octanoic acid with a calcium base. A common laboratory-scale synthesis involves the reaction of n-octanoic acid with calcium carbonate in an aqueous medium.

Experimental Protocol: Synthesis

A widely adopted method for the synthesis of calcium n-octanoate involves the following steps:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, n-octanoic acid and calcium carbonate are mixed. Water is then added to the mixture. The molar ratio of n-octanoic acid to calcium carbonate can be varied, for instance, a 1:0.7 ratio has been reported.[1]

-

Reaction Conditions: The mixture is heated to a specific temperature, for example, 80°C, and allowed to react for several hours (e.g., 5 hours) with continuous stirring to ensure a complete reaction.[1] Other reported conditions include heating up to 200°C.

-

Isolation of the Product: After the reaction is complete, the mixture is filtered to separate the solid product from the liquid phase.

-

Purification: The collected solid, which is a mixture of this compound and any unreacted calcium carbonate, is then dried. To isolate the pure this compound, the mixture can be treated with a solvent like dichloromethane (B109758) in which this compound is soluble, but calcium carbonate is not. The solution is then filtered, and the solvent is evaporated to yield pure this compound.[1]

Synthesis Workflow for this compound

Spectroscopic Characterization

The synthesized this compound can be characterized using a variety of spectroscopic techniques to confirm its identity and purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the most characteristic vibrations are those of the carboxylate group.

Data Presentation

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Reference Data (Calcium Carboxylates) |

| Carboxylate (COO⁻) | Asymmetric Stretching | 1540 - 1650 | ~1578 cm⁻¹ (calcium n-octoate mixture)[1], 1540-1575 cm⁻¹ (doublet for physisorbed calcium dicarboxylate) |

| Carboxylate (COO⁻) | Symmetric Stretching | 1400 - 1450 | ~1417 cm⁻¹ (calcium n-octoate mixture)[1] |

| Alkyl Chain (C-H) | Stretching | 2850 - 2960 | Consistent with long-chain hydrocarbons |

| Alkyl Chain (C-H) | Bending | 1375 - 1475 | Overlaps with carboxylate symmetric stretch |

Note: The exact peak positions can be influenced by the coordination mode of the carboxylate group to the calcium ion.

Experimental Protocol: FTIR Analysis (Solid Sample)

-

Sample Preparation: A small amount of the dried this compound powder (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

Data Acquisition: The sample pellet is placed in the spectrometer's sample holder, and the infrared spectrum is recorded over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of the carboxylate and alkyl functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. Due to the ionic nature of the calcium-carboxylate bond, the chemical shifts of the protons and carbons near the carboxylate head group will be different from those in the free octanoic acid.

Data Presentation (Expected Chemical Shifts)

¹H NMR:

| Proton Environment | Expected Chemical Shift (δ, ppm) |

| -CH₃ (Terminal) | 0.8 - 1.0 |

| -CH₂- (Alkyl Chain) | 1.2 - 1.6 |

| -CH₂- (α to COO⁻) | 2.1 - 2.4 |

¹³C NMR:

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| -C H₃ (Terminal) | ~14 |

| -C H₂- (Alkyl Chain) | 22 - 32 |

| -C H₂- (α to COO⁻) | 34 - 36 |

| -C OO⁻ (Carboxylate) | 175 - 185 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD) in an NMR tube. Complete dissolution is crucial for obtaining high-resolution spectra.

-

Instrumentation: The NMR tube is placed in the NMR spectrometer.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.

-

Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks are analyzed to elucidate the structure of the octanoate chain.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For metallic soaps like this compound, derivatization is often employed to increase volatility for analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation (Expected for Derivatized Octanoate)

A common derivatization method is silylation, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylate to a trimethylsilyl (B98337) (TMS) ester.

| Ion | Expected m/z | Interpretation |

| [M-CH₃]⁺ | Varies | Loss of a methyl group from the TMS ester. |

| [M]⁺ | Varies | Molecular ion of the TMS-derivatized octanoate. |

Note: The direct analysis of underivatized this compound by techniques like Electrospray Ionization (ESI)-MS may show ions corresponding to the octanoate anion and calcium-containing clusters.

Experimental Protocol: GC-MS Analysis (with Derivatization)

-

Sample Preparation (Derivatization): A small amount of the this compound sample is treated with a silylating agent like BSTFA in a suitable solvent. The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specific duration to ensure complete derivatization.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.

-

Data Acquisition: The derivatized sample is injected into the GC, where the components are separated based on their boiling points and interactions with the column stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum is recorded for each eluting component.

-

Data Analysis: The retention time in the chromatogram and the fragmentation pattern in the mass spectrum are used to identify the derivatized octanoate.

X-ray Diffraction (XRD)

XRD is a key technique for characterizing the crystalline structure of solid materials. Calcium soaps are known to form lamellar structures.

Data Presentation (Expected for a Calcium Soap)

| Diffraction Peaks (2θ) | Interpretation |

| Series of low-angle peaks | Corresponding to the long spacing (d-spacing) of the lamellar structure, which is related to the length of the octanoate chains. |

| Higher-angle peaks | Corresponding to the short spacings, related to the packing of the alkyl chains. |

Experimental Protocol: Powder XRD Analysis

-

Sample Preparation: The synthesized this compound is finely ground to a homogeneous powder using a mortar and pestle. The powder is then carefully packed into a sample holder to ensure a flat and smooth surface.

-

Instrumentation: A powder X-ray diffractometer is used for the analysis.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation), and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The scan is typically performed over a range that covers the expected diffraction peaks.

-

Data Analysis: The positions (2θ values) and intensities of the diffraction peaks are analyzed. The d-spacings are calculated using Bragg's Law (nλ = 2d sinθ).

Overall Characterization Workflow

Conclusion

The comprehensive characterization of synthesized this compound relies on the synergistic use of multiple spectroscopic techniques. FTIR provides rapid confirmation of the presence of the key carboxylate functionality. NMR spectroscopy offers detailed structural elucidation of the octanoate backbone. Mass spectrometry confirms the molecular weight and can be used for quantitative analysis, often with prior derivatization. Finally, XRD analysis reveals the solid-state structure and crystallinity of the material. By following the detailed protocols and utilizing the reference data provided in this guide, researchers and drug development professionals can confidently synthesize and characterize this compound for their specific applications.

References

The Thermal Decomposition Pathway of Pure Calcium Octanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of pure calcium octanoate (B1194180). Drawing upon data from analogous compounds and established analytical techniques, this document outlines the expected decomposition mechanism, products, and the experimental protocols necessary for its investigation.

Introduction

Calcium octanoate, the calcium salt of octanoic acid, is utilized in various industrial applications, including as a lubricant, stabilizer, and in some pharmaceutical formulations. Understanding its thermal stability and decomposition pathway is crucial for ensuring product quality, safety, and efficacy, particularly in applications involving heat treatment or long-term storage at elevated temperatures. This guide details the anticipated thermal degradation process, which is predicted to proceed via a ketonic decarboxylation mechanism involving free radicals, primarily yielding 7-tridecanone (B47724) and other ketones, alkanes, and alkenes, with a final residue of calcium carbonate, which subsequently decomposes to calcium oxide at higher temperatures.

Experimental Protocols

The investigation of the thermal decomposition of this compound involves a combination of thermoanalytical and spectrometric techniques to elucidate the decomposition temperatures, mass loss events, and the identity of the evolved gaseous products.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, decomposition temperatures, and mass loss stages of this compound.

Methodology:

-

Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is employed to measure mass loss and heat flow concurrently.

-

Sample Preparation: A small, representative sample of pure this compound (typically 1-5 mg) is accurately weighed and placed into an inert crucible (e.g., alumina).

-

Analysis Conditions:

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 1000 °C).

-

-

Data Analysis: The TGA data provides a plot of mass versus temperature, from which the onset and peak decomposition temperatures and the percentage of mass loss for each step are determined. The DSC data, plotted as heat flow versus temperature, reveals whether the decomposition events are endothermic or exothermic.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

-

Instrumentation: The outlet of the TGA is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Analysis Conditions: The TGA is run under the same conditions as described in section 2.1.

-

Data Analysis:

-

TGA-MS: The mass spectrometer continuously analyzes the evolved gases, providing real-time information on the mass-to-charge ratio of the fragments of the decomposition products.

-

TGA-FTIR: The evolved gases are passed through an infrared gas cell, and the FTIR spectrometer records their infrared spectra, allowing for the identification of functional groups and specific gaseous molecules.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the individual volatile and semi-volatile organic products of thermal decomposition.

Methodology:

-

Instrumentation: A pyrolysis unit is directly connected to a gas chromatograph coupled with a mass spectrometer.

-

Sample Preparation: A small amount of this compound is placed in a pyrolysis tube.

-

Analysis Conditions:

-

Pyrolysis Temperature: The sample is rapidly heated to a specific decomposition temperature (e.g., 500 °C), as determined from the TGA data.

-

GC Separation: The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

MS Identification: The separated components are introduced into the mass spectrometer, which provides mass spectra that can be compared to spectral libraries for positive identification.

-

Quantitative Data

The following table summarizes the expected quantitative data for the thermal decomposition of this compound, based on the analysis of analogous long-chain calcium carboxylates.

| Parameter | Expected Value | Analysis Technique |

| Decomposition Onset Temperature | ~ 400 - 450 °C | TGA |

| Primary Decomposition Peak | ~ 450 - 500 °C | TGA/DTG |

| Mass Loss (Organic Portion) | ~ 70 - 80% | TGA |

| Final Residue | Calcium Oxide (CaO) | TGA, XRD |

Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to proceed through a multi-step process, initiated by ketonic decarboxylation.

The primary decomposition step involves the formation of the symmetrical ketone, 7-tridecanone, and calcium carbonate.[1] This is accompanied by the formation of a variety of other ketones, alkanes, and alkenes as byproducts of a free-radical mechanism. At temperatures exceeding 600 °C, the calcium carbonate intermediate further decomposes into solid calcium oxide and gaseous carbon dioxide.[2]

Experimental Workflow

The logical flow for a comprehensive investigation of the thermal decomposition of this compound is outlined below.

This workflow begins with the initial thermal analysis to identify key decomposition temperatures, which then informs the conditions for subsequent, more detailed analyses of the evolved gases and organic residues. The culmination of this data allows for the confident elucidation of the complete thermal decomposition pathway.

References

Solubility of Calcium Octanoate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Calcium Octanoate (B1194180)

Calcium octanoate, also known as calcium caprylate, is the calcium salt of octanoic acid. Its chemical formula is Ca(C₈H₁₅O₂)₂. It is a white to off-white powder and is classified as a metal soap.[1][2] this compound finds applications as a stabilizer, emulsifier, and lubricant in various industries.[2] A fundamental understanding of its solubility in organic solvents is crucial for its effective formulation and application in diverse fields, including pharmaceuticals and materials science.

Solubility Profile of this compound

Based on available literature, this compound is generally described as being soluble in organic solvents and insoluble in water.[3][4] However, the degree of solubility can vary significantly depending on the nature of the solvent and other physical conditions. Metal soaps, in general, are reported to be sparingly soluble in non-aqueous solvents but exhibit better solubility in alcohols.[5]

Quantitative and Semi-Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of common organic solvents is not extensively documented in readily accessible literature. The following table summarizes the available qualitative and semi-quantitative information.

| Solvent Category | Solvent | Solubility | Remarks | Source |

| Hydrocarbons | Mineral Oil | Soluble (3% to 10% solution commonly used) | This indicates practical, significant solubility. | [2] |

| Benzene | Slightly Soluble | Qualitative assessment from historical literature. | [6] | |

| Light Petroleum (b.p. 40-60°C) | Insoluble | Qualitative assessment from historical literature. | [6] | |

| Alcohols | Ethyl Alcohol (Absolute) | Insoluble | This contradicts the general statement that metal soaps are more soluble in alcohols. Specific experimental conditions may play a role. | [6] |

| Ketones | Acetone | Insoluble | Qualitative assessment from historical literature. | [6] |

| Ethers | Diethyl Ether | Insoluble | Qualitative assessment from historical literature. | [6] |

| Chlorinated Solvents | Chloroform | Fairly Soluble | Qualitative assessment from historical literature. | [6] |

| Carbon Tetrachloride | Fairly Soluble | Qualitative assessment from historical literature. | [6] |

It is important to note that the data from older literature may have been determined under conditions that are not fully specified, and the purity of the compound and solvents could have influenced the results.

Factors Influencing the Solubility of this compound

The solubility of metal soaps like this compound in organic solvents is a complex phenomenon influenced by several factors:

-

Nature of the Solvent: The principle of "like dissolves like" is a primary determinant. Nonpolar solvents are generally more effective at dissolving the nonpolar hydrocarbon chains of the octanoate moiety. The polarity, hydrogen bonding capability, and molecular size of the solvent all play a significant role.[1]

-

Temperature: The effect of temperature on the solubility of calcium salts can be complex and is not always a simple increase in solubility with increasing temperature. For some calcium salts, the solubility can decrease with increasing temperature.[7] The enthalpy and entropy of dissolution will determine the temperature dependence.

-

Chain Length of the Fatty Acid: For metal soaps, longer fatty acid chains tend to increase solubility in non-polar organic solvents.[1]

-

Type of Metal Cation: Alkali metal soaps (e.g., sodium, potassium) are generally more soluble in polar organic solvents compared to alkaline earth metal soaps like this compound.[1]

-

Presence of Additives: Small amounts of co-solvents, such as methanol, can enhance the solubility of metal soaps in nonpolar solvents like benzene.[5]

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of a compound like this compound in an organic solvent is the isothermal equilibrium method. This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute.

Materials and Equipment

-

This compound (high purity)

-

Selected Organic Solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, Atomic Absorption Spectroscopy, or gravimetric analysis)

Procedure

-

Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The excess solid is necessary to ensure that a state of equilibrium saturation is reached.

-

Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the undissolved solid from the saturated solution, centrifuge the sample at a high speed.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant (the saturated solution). Dilute the sample appropriately with the same solvent.

-

Concentration Determination: Analyze the concentration of this compound in the diluted sample using a suitable analytical technique.

-

Gravimetric Analysis: A known volume of the saturated solution can be evaporated to dryness, and the mass of the remaining solid this compound is measured.

-

Spectroscopic Methods: If this compound has a suitable chromophore, UV-Vis spectroscopy can be used. Alternatively, the concentration of calcium can be determined by Atomic Absorption Spectroscopy (AAS).

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) can be employed to determine the concentration of the octanoate anion.

-

-

Calculation: Calculate the solubility from the measured concentration, typically expressed in units such as g/100 mL, mg/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in common organic solvents remains scarce in readily available literature, a qualitative understanding and some semi-quantitative data suggest its solubility is dependent on the specific solvent and conditions. For drug development and other research applications, it is imperative to experimentally determine the solubility in the solvent systems of interest using standardized protocols as outlined in this guide. The provided workflow and influencing factors should serve as a valuable resource for scientists and researchers working with this compound.

References

- 1. What is the solubility of metal soaps in organic solvents? - Blog [cjspvc.com]

- 2. Calcium caprylate, this compound, Calcium octoate Manufacturers [mubychem.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound, 6107-56-8 [thegoodscentscompany.com]

- 5. Solutions of soaps in organic solvents - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 6. portlandpress.com [portlandpress.com]

- 7. Reddit - The heart of the internet [reddit.com]

Calcium Octanoate: A Novel Precursor for the Synthesis of Calcium Oxide Nanoparticles for Advanced Drug Delivery Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Abstract

Calcium oxide (CaO) nanoparticles are gaining significant attention in the biomedical field, particularly in drug delivery, owing to their biocompatibility and pH-sensitive properties. The synthesis of these nanoparticles with controlled size and morphology is crucial for their application. This technical guide explores the use of calcium octanoate (B1194180) as a promising, yet underexplored, precursor for the synthesis of CaO nanoparticles. While direct literature on this specific precursor is scarce, this document provides a comprehensive, hypothetical framework based on the thermal decomposition of analogous calcium carboxylates. This guide details proposed synthesis methodologies, expected nanoparticle characteristics, and potential applications in drug development, offering a valuable resource for researchers venturing into this novel area.

Introduction

Calcium oxide (CaO), a generally recognized as safe (GRAS) material, presents an attractive platform for the development of nanoparticle-based drug delivery systems.[1] Its inherent alkalinity allows for the encapsulation and protection of acid-labile drugs, while its pH-dependent solubility can be exploited for targeted drug release in the acidic tumor microenvironment or specific intracellular compartments. The choice of precursor is a critical determinant of the final properties of the synthesized nanoparticles, influencing their size, surface area, and purity.

Calcium octanoate, a calcium salt of the fatty acid octanoic acid, offers several potential advantages as a precursor for CaO nanoparticles. Its decomposition is expected to yield CaO and gaseous byproducts like carbon dioxide and carbon monoxide, minimizing impurities in the final product.[2] Furthermore, the long organic chain of the octanoate moiety may act as an in-situ surfactant during synthesis, potentially aiding in the control of particle size and prevention of agglomeration. This guide outlines a proposed thermal decomposition method for the synthesis of CaO nanoparticles from this compound, providing a foundational protocol for further research and development.

Proposed Synthesis of Calcium Oxide Nanoparticles from this compound

Based on the thermal decomposition behavior of similar long-chain calcium carboxylates, such as calcium oleate, a straightforward pyrolysis and subsequent calcination process is proposed for the synthesis of CaO nanoparticles from this compound.[3]

Experimental Protocol: Thermal Decomposition of this compound

Objective: To synthesize calcium oxide (CaO) nanoparticles through the thermal decomposition of this compound.

Materials:

-

This compound (C₁₆H₃₀CaO₄) powder

-

High-purity nitrogen gas (N₂)

-

Tube furnace with programmable temperature controller

-

Ceramic combustion boat

-

Mortar and pestle

Procedure:

-

Preparation of Precursor: A known quantity (e.g., 5 grams) of this compound powder is placed in a ceramic combustion boat.

-

Pyrolysis: The combustion boat containing the precursor is placed in the center of a tube furnace. The furnace is purged with high-purity nitrogen gas for at least 30 minutes to create an inert atmosphere. The furnace is then heated to a pyrolysis temperature of 500°C at a heating rate of 10°C/minute and held at this temperature for 2 hours. This step is designed to decompose the organic component of the precursor.

-

Calcination: Following pyrolysis, the atmosphere in the tube furnace is switched to air, and the temperature is increased to a calcination temperature of 650°C at a heating rate of 10°C/minute. The sample is held at this temperature for 3 hours to ensure the complete conversion of any intermediate products to crystalline CaO.

-

Cooling and Collection: The furnace is then allowed to cool down to room temperature under a nitrogen atmosphere to prevent the reaction of the newly formed CaO with atmospheric carbon dioxide. The resulting white powder of CaO nanoparticles is collected and gently ground with a mortar and pestle to break up any soft agglomerates.

-

Storage: The synthesized CaO nanoparticles should be stored in a desiccator to prevent hydration and carbonation.

Characterization of Synthesized Calcium Oxide Nanoparticles

A comprehensive characterization of the synthesized nanoparticles is essential to determine their physical and chemical properties. The following techniques are recommended:

-

X-ray Diffraction (XRD): To confirm the crystalline phase and purity of the CaO nanoparticles.

-

Scanning Electron Microscopy (SEM): To visualize the morphology and size distribution of the nanoparticles.

-

Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanoparticles and determine their primary particle size.

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the nanoparticles.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present on the surface of the nanoparticles and confirm the removal of the organic precursor.

Hypothetical Quantitative Data

The following table summarizes the expected quantitative data for CaO nanoparticles synthesized from this compound via the proposed thermal decomposition method. This data is extrapolated from studies on similar calcium carboxylate precursors.[3]

| Parameter | Expected Value | Characterization Technique |

| Average Crystallite Size | 30 - 50 nm | X-ray Diffraction (XRD) |

| Particle Size (from imaging) | 50 - 80 nm | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) |

| Specific Surface Area | 40 - 60 m²/g | Brunauer-Emmett-Teller (BET) |

| Morphology | Spherical / Near-spherical | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) |

| Crystalline Phase | Cubic (Halite) | X-ray Diffraction (XRD) |

Diagrams and Workflows

Proposed Synthesis Workflow

Logical Relationship in Drug Delivery Application

Potential Applications in Drug Development

The unique properties of CaO nanoparticles make them highly suitable for various applications in drug development:

-

Targeted Cancer Therapy: The pH-sensitive nature of CaO allows for the targeted release of encapsulated chemotherapeutic agents in the acidic tumor microenvironment, potentially reducing systemic toxicity.

-

Delivery of pH-Sensitive Drugs: CaO nanoparticles can protect acid-labile drugs from degradation in the harsh acidic environment of the stomach, enabling oral delivery.

-

Antimicrobial Agents: CaO nanoparticles have demonstrated inherent antimicrobial properties, which can be leveraged for the development of novel anti-infective therapies.[1]

Conclusion and Future Outlook

The use of this compound as a precursor for the synthesis of calcium oxide nanoparticles represents a novel and promising avenue of research. The proposed thermal decomposition method offers a simple and potentially scalable approach to produce CaO nanoparticles with desirable characteristics for drug delivery applications. While this guide provides a foundational, hypothetical framework, further experimental validation is necessary to optimize the synthesis parameters and fully characterize the resulting nanoparticles. Future research should focus on elucidating the precise thermal decomposition mechanism of this compound and exploring the in vitro and in vivo performance of the synthesized CaO nanoparticles in various drug delivery models. The findings from such studies will be instrumental in translating this promising nanomaterial from the laboratory to clinical applications.

References

Unveiling the Catalytic Potential of Calcium Octanoate in Esterification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the catalytic activity of calcium octanoate (B1194180) in esterification reactions. While specific literature on calcium octanoate as a primary catalyst for esterification is limited, this paper synthesizes available data on analogous calcium-containing catalysts and general principles of esterification to provide a comprehensive overview. This guide covers postulated catalytic mechanisms, extrapolated experimental protocols, and a comparative analysis of catalytic activity, offering a foundational resource for researchers exploring novel catalytic systems in organic synthesis.

Introduction to Calcium Carboxylates in Catalysis

Calcium salts of carboxylic acids, such as this compound, represent a class of catalysts that are cost-effective, readily available, and environmentally benign compared to many traditional acid or organometallic catalysts. Their application in promoting chemical transformations is an area of growing interest. While extensive research has focused on calcium oxide and other calcium derivatives in transesterification for biodiesel production, the role of calcium carboxylates in direct esterification is less explored. This guide aims to bridge this knowledge gap by examining the potential of this compound as an esterification catalyst.

Comparative Catalytic Activity

СаО < Са(ОН)₂ < Ca(C₁₇H₃₃COO)₂ (Calcium Oleate) < Ca(C₂H₅O)₂ < Ca(C₄H₉O)₂ < Ca(C₃H₇O₃)₂[1]

This series indicates that while calcium carboxylates are catalytically active, other calcium compounds like calcium alkoxides may offer higher conversion rates under the studied conditions.[1]

Table 1: Qualitative Comparison of Calcium-Based Catalysts in Esterification

| Catalyst Type | Relative Catalytic Activity | Reference |

| Calcium Oxide (CaO) | Low | [1] |

| Calcium Hydroxide (Ca(OH)₂) | Low | [1] |

| Calcium Carboxylate (e.g., Calcium Oleate) | Moderate | [1] |

| Calcium Alkoxides | High | [1] |

Note: This table is based on the esterification of glycerol (B35011) with oleic acid and serves as a qualitative indicator of potential activity for this compound.

Proposed Catalytic Mechanism

The precise mechanism for esterification catalyzed by this compound is not explicitly detailed in the literature. However, a plausible mechanism can be proposed based on the principles of Lewis acid catalysis and the known reactivity of metal carboxylates. The calcium ion in this compound can act as a Lewis acid, coordinating with the carbonyl oxygen of the carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

Below is a diagram illustrating a proposed logical workflow for the catalytic cycle.

Caption: Proposed catalytic cycle for esterification.

Experimental Protocols

While a specific protocol for this compound-catalyzed esterification is not available, a general methodology can be extrapolated from standard esterification procedures for octanoic acid. The following protocol is a hypothetical procedure based on common laboratory practices.

4.1. General Esterification of Octanoic Acid

This protocol is adapted from procedures for the esterification of octanoic acid with other catalysts and should be optimized for use with this compound.

Materials:

-

Octanoic acid

-

Alcohol (e.g., 1-octanol)

-

This compound (catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Dean-Stark apparatus or molecular sieves

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add octanoic acid (1.0 equivalent), the chosen alcohol (1.2 equivalents), and toluene.

-

Add this compound (e.g., 1-5 mol%) to the reaction mixture.

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by observing the collection of water in the Dean-Stark trap or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete (i.e., no more water is collected or starting material is consumed), cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.

-

Purify the crude product by vacuum distillation or column chromatography if necessary.

4.2. Experimental Workflow Diagram

The following diagram outlines the general workflow for a laboratory-scale esterification experiment.

Caption: Laboratory workflow for esterification.

Conclusion and Future Outlook

This compound shows promise as a viable, eco-friendly catalyst for esterification reactions. Although direct and detailed studies are scarce, analogies with other calcium carboxylates suggest its potential for catalytic activity. The proposed mechanism, based on Lewis acid activation of the carboxylic acid, provides a framework for understanding its function.

Future research should focus on:

-

Systematic Screening: A thorough investigation of the catalytic activity of this compound in the esterification of various carboxylic acids and alcohols under different reaction conditions (temperature, catalyst loading, solvent).

-

Kinetic Studies: Detailed kinetic analysis to determine the reaction order, activation energy, and to further elucidate the reaction mechanism.

-

Catalyst Heterogenization: Development of supported this compound catalysts to facilitate catalyst recovery and reuse, enhancing the sustainability of the process.

By addressing these areas, a clearer and more comprehensive picture of the catalytic capabilities of this compound will emerge, paving the way for its broader application in industrial and pharmaceutical synthesis.

References

The Prospective Role of Calcium Octanoate in the Formation of Coordination Polymers: A Technical Guide

For Immediate Release

This technical guide explores the potential role of calcium octanoate (B1194180) in the synthesis and design of coordination polymers. While direct literature on calcium octanoate-based coordination polymers is sparse, this document provides an in-depth overview based on the established chemistry of calcium and other carboxylate-based linkers. This guide is intended for researchers, scientists, and drug development professionals interested in the novel application of this simple, biocompatible building block in the construction of functional metal-organic frameworks (MOFs).

Introduction to Calcium-Based Coordination Polymers

Calcium-based coordination polymers have garnered significant attention due to their biocompatibility, low toxicity, and the natural abundance of calcium.[1][2] These materials are constructed from calcium ions linked together by organic ligands, often multidentate carboxylates, to form one-, two-, or three-dimensional networks.[3][4] The versatile coordination chemistry of the calcium ion, which does not have a rigid coordination geometry preference, allows for the formation of a wide variety of structural motifs.[5] The applications of these polymers are diverse, with particular promise in the field of drug delivery, where the polymer can act as a carrier for therapeutic agents.[6][7][8]

This compound: A Potential Ligand for Coordination Polymers

This compound, the calcium salt of octanoic acid, is a simple carboxylate salt.[9][10] While it is primarily known for its use as a food additive and in other industrial applications, its structure—a calcium cation and two octanoate anions—makes it a candidate for use as a building block in coordination polymer synthesis.[9] The carboxylate group of the octanoate anion can coordinate to the calcium ion in various modes, acting as a linker to form extended polymeric structures.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₀CaO₄ | [9][10] |

| Molecular Weight | 326.48 g/mol | [9][10] |

| IUPAC Name | calcium bis(octanoate) | [9][10] |

| Synonyms | Calcium caprylate, Octanoic acid calcium salt | [9] |

| Physical Description | Solid | |

| Solubility | Sparingly soluble in water |

Synthesis of Calcium-Based Coordination Polymers: A Prospective Approach for this compound

The synthesis of calcium-based coordination polymers typically involves the reaction of a calcium salt with a multitopic organic linker in a suitable solvent system, often under hydrothermal or solvothermal conditions.[3][11] For the hypothetical synthesis of a this compound coordination polymer, a similar approach can be envisioned.

Hypothetical Experimental Protocol

The following is a prospective experimental protocol for the synthesis of a this compound-containing coordination polymer, based on established methods for other calcium carboxylate systems.

Objective: To synthesize a coordination polymer using calcium ions and octanoate ligands.

Materials:

-

Calcium source (e.g., Calcium Chloride, CaCl₂)

-

Octanoic acid or a soluble octanoate salt

-

A secondary, rigid multitopic linker (e.g., a dicarboxylic acid like terephthalic acid)

-

Solvent (e.g., deionized water, ethanol, or a mixture)

-

pH modifier (e.g., a base to deprotonate the carboxylic acid)

Procedure:

-

Dissolve the calcium salt in the chosen solvent in a reaction vessel.

-

In a separate container, dissolve the octanoic acid and the secondary linker in the solvent. A base may be added to facilitate deprotonation of the carboxylic acid groups.

-

Slowly add the ligand solution to the calcium salt solution with stirring.

-

The reaction mixture is then sealed in an autoclave and heated to a specific temperature (typically between 100-200 °C) for a period of 12-72 hours.

-

After the reaction, the autoclave is cooled slowly to room temperature to allow for crystal formation.

-

The resulting solid product is collected by filtration, washed with the solvent to remove unreacted starting materials, and dried.

Below is a graphical representation of this hypothetical experimental workflow.

Caption: Hypothetical workflow for the synthesis of a this compound coordination polymer.

Structural Role of the Octanoate Ligand

The octanoate anion, being a monocarboxylate, can coordinate to the calcium ion in several ways. In the context of forming a polymer, it would likely act in conjunction with a multitopic linker. The coordination modes of carboxylate ligands are well-documented and can range from monodentate to bidentate bridging.[5]

The potential coordination modes of the octanoate ligand in a mixed-ligand system are illustrated below.

Caption: Potential coordination modes of the octanoate ligand with calcium ions.

Characterization Techniques

The characterization of the resulting calcium-based coordination polymer would involve a suite of analytical techniques to determine its structure, composition, and properties.

| Technique | Information Provided |

| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.[11] |

| Powder X-ray Diffraction (PXRD) | Confirms the crystalline phase and purity of the bulk material.[11] |

| Infrared (IR) Spectroscopy | Identifies the coordination of the carboxylate groups to the calcium ion by observing shifts in the C=O stretching frequencies. |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the polymer and the loss of any coordinated solvent molecules.[11] |

| Elemental Analysis | Confirms the elemental composition of the synthesized material.[11] |

Potential Applications in Drug Delivery

Coordination polymers are extensively explored for their potential in drug delivery.[2][6] The porous nature of some of these materials allows for the encapsulation of drug molecules, which can then be released in a controlled manner. Calcium-based coordination polymers are particularly attractive for this application due to their biocompatibility.[8] A hypothetical this compound-containing coordination polymer could serve as a carrier for hydrophobic drugs, with the octanoate ligand potentially influencing the drug loading and release properties.

The logical relationship for a potential drug delivery application is outlined below.

Caption: Logical pathway for a potential drug delivery application.

Conclusion

While the direct synthesis and characterization of this compound coordination polymers are not yet reported in the scientific literature, the principles of coordination chemistry suggest its viability as a component in such materials. By acting as a co-ligand, this compound could introduce hydrophobicity and flexibility into the resulting polymer network, potentially influencing its properties for applications such as drug delivery. Further experimental investigation is warranted to explore the synthesis of these novel materials and to fully characterize their structure and function. This guide serves as a foundational document to inspire and direct future research in this promising area.

References

- 1. researchgate.net [researchgate.net]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of coordination polymers and zinc compounds - Divulga UAB - University research dissemination magazine [uab.cat]

- 5. researchgate.net [researchgate.net]

- 6. Coordination polymer particles as potential drug delivery systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calcium Medronate-Based Metal–Organic Frameworks as Multifunctional Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C16H30CaO4 | CID 16610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Calcium octoate | C16H30CaO4 | CID 13228764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of Calcium Octanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices involved in the infrared (IR) spectroscopy analysis of calcium octanoate (B1194180). This document details the experimental protocols, data interpretation, and characteristic vibrational frequencies of this important metallic salt. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the characterization and analysis of pharmaceuticals, food additives, and other industrial products containing calcium octanoate.

Introduction to Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique used to identify and characterize molecules based on their interaction with infrared radiation. When a molecule is exposed to infrared light, it absorbs energy at specific frequencies that correspond to the vibrational modes of its chemical bonds. The resulting infrared spectrum is a unique "fingerprint" of the molecule, providing valuable information about its functional groups and molecular structure.

This compound, the calcium salt of octanoic acid, is a widely used compound with applications ranging from a lubricant in the production of plastics to an anticaking agent in food products. Its molecular structure consists of a calcium cation (Ca²⁺) ionically bonded to two octanoate anions (CH₃(CH₂)₆COO⁻). The infrared spectrum of this compound is dominated by the vibrational modes of the carboxylate group (COO⁻) and the hydrocarbon chain.

Quantitative Data: Characteristic Infrared Vibrational Frequencies

The infrared spectrum of this compound exhibits several characteristic absorption bands that can be used for its identification and characterization. The table below summarizes the key vibrational frequencies and their corresponding assignments.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity |

| ~2955 | νₐ(CH₃) - Asymmetric stretching of the methyl group | Strong |

| ~2920 | νₐ(CH₂) - Asymmetric stretching of the methylene (B1212753) groups | Strong |

| ~2850 | νₛ(CH₂) - Symmetric stretching of the methylene groups | Strong |

| ~1578 | νₐ(COO⁻) - Asymmetric stretching of the carboxylate group | Strong |

| ~1540 | νₐ(COO⁻) - Asymmetric stretching of the carboxylate group | Strong |

| ~1465 | δ(CH₂) - Scissoring (bending) of the methylene groups | Medium |

| ~1410 | νₛ(COO⁻) - Symmetric stretching of the carboxylate group | Strong |

| ~720 | ρ(CH₂) - Rocking of the methylene groups | Weak |

Note: The exact peak positions may vary slightly depending on the sample preparation method, instrument resolution, and the physical state of the sample.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation. The following protocol outlines the steps for acquiring an ATR-FTIR spectrum of a solid this compound sample.

3.1. Instrumentation and Materials

-

Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

This compound sample (solid powder).

-

Spatula.

-

Solvent for cleaning the ATR crystal (e.g., isopropanol (B130326) or ethanol).

-

Lint-free wipes.

3.2. Experimental Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.

-

Turn on the spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stable operation.

-

-

Background Spectrum Acquisition:

-

Before analyzing the sample, a background spectrum must be collected. This spectrum will account for any absorbance from the atmosphere (e.g., CO₂, H₂O) and the ATR crystal itself.

-

Ensure the ATR crystal surface is clean and free of any contaminants.

-

Record the background spectrum according to the instrument's software instructions. Typically, this involves scanning the empty ATR crystal over the desired spectral range (e.g., 4000 cm⁻¹ to 400 cm⁻¹).

-

-

Sample Application:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.

-

Apply firm and even pressure to the sample using the ATR's pressure clamp. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.

-

-

Sample Spectrum Acquisition:

-

Acquire the infrared spectrum of the this compound sample. The instrument's software will automatically ratio the single-beam spectrum of the sample against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio of the spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum can be processed using the spectrometer's software. Common processing steps include baseline correction and peak picking.

-

Identify the characteristic absorption bands of this compound and compare their positions and relative intensities to the data presented in Table 1 and reference spectra.

-

-

Cleaning:

-

After the analysis, release the pressure clamp and carefully remove the sample from the ATR crystal using a soft brush or a lint-free wipe.

-

Clean the crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) to remove any residual sample.

-

Visualizing the Workflow

The following diagram illustrates the logical workflow of the infrared spectroscopy analysis of this compound, from initial sample preparation to the final interpretation of the spectral data.

Calcium Octanoate: A Comprehensive Technical Guide to its Historical and Novel Applications in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract